

# CBR-5884: A Novel Antifungal Agent Targeting Phosphatidylserine Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CBR-5884

Cat. No.: B1668693

[Get Quote](#)

A Technical Whitepaper for Drug Development Professionals

## Executive Summary

**CBR-5884**, a small molecule initially identified as a selective inhibitor of human phosphoglycerate dehydrogenase (PHGDH) in cancer research, has recently emerged as a promising antifungal agent with a novel mechanism of action. Groundbreaking research has demonstrated that **CBR-5884** effectively inhibits the growth of the pathogenic yeast *Candida albicans* by targeting phosphatidylserine (PS) synthase (Cho1), an essential enzyme in the fungal cell membrane biosynthesis pathway.<sup>[1][2]</sup> This enzyme is absent in humans, presenting a highly selective and attractive target for antifungal therapy with a potentially low risk of host toxicity.<sup>[1][2]</sup> This document provides an in-depth technical guide on the core findings related to **CBR-5884**'s antifungal potential, including its mechanism of action, quantitative efficacy, and the experimental protocols used in its characterization.

## Mechanism of Action: Targeting a Fungal-Specific Pathway

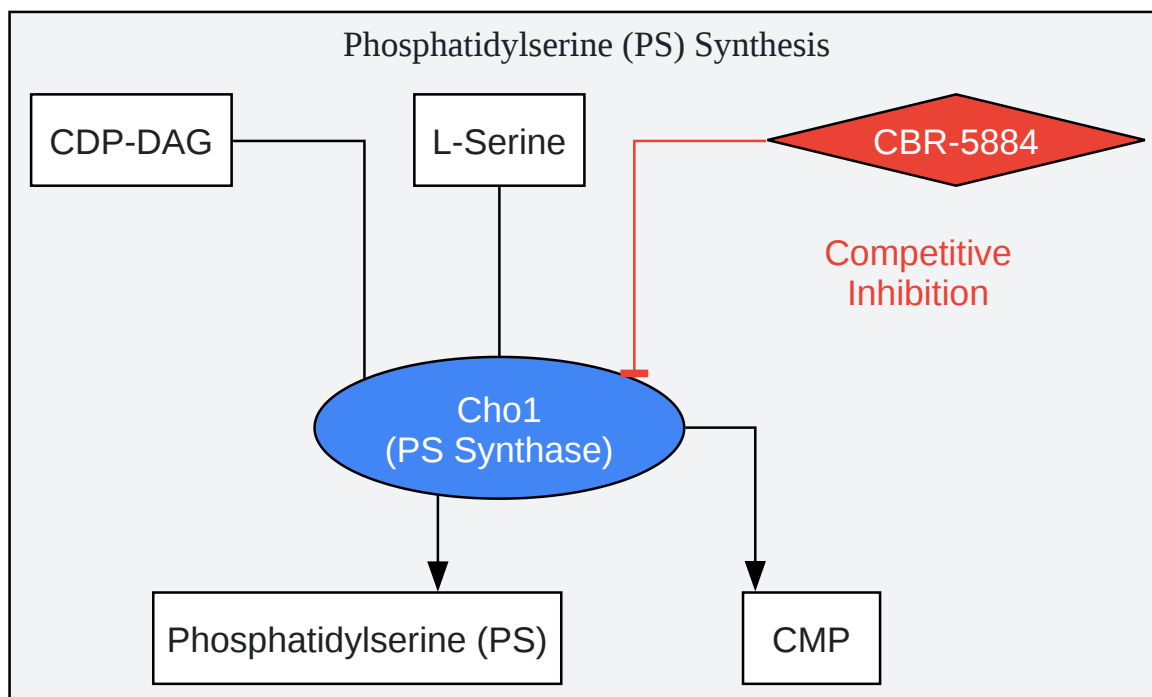
Unlike many existing antifungals that target ergosterol synthesis or cell wall integrity, **CBR-5884** exploits a different vulnerability in fungi. The primary antifungal target of **CBR-5884** is the enzyme phosphatidylserine synthase (Cho1).<sup>[1]</sup>

Key Points:

- **Enzyme Inhibition:** **CBR-5884** acts as a competitive inhibitor of Cho1, specifically competing with the substrate L-serine.
- **Pathway Disruption:** Cho1 catalyzes the condensation of cytidyldiphosphate-diacylglycerol (CDP-DAG) and L-serine to form phosphatidylserine (PS) and cytidine monophosphate (CMP). By inhibiting this crucial step, **CBR-5884** disrupts the de novo synthesis of PS, a vital phospholipid for fungal cell membrane integrity, signaling, and virulence.
- **Fungal Selectivity:** The Cho1 enzyme is conserved across many pathogenic fungi, including *Candida* and *Cryptococcus* species, but is notably absent in mammals. This provides a significant therapeutic window, as the drug is unlikely to interfere with host cellular machinery.

## Signaling Pathway Diagram

The following diagram illustrates the enzymatic reaction catalyzed by Cho1 and the inhibitory action of **CBR-5884**.



[Click to download full resolution via product page](#)

Inhibition of fungal Phosphatidylserine (PS) Synthesis by **CBR-5884**.

## Quantitative Data on Antifungal Activity

The antifungal efficacy of **CBR-5884** has been quantified through enzymatic assays and standardized susceptibility testing. The data highlights its specific action on the fungal target and its growth-inhibiting properties.

**Table 1: In Vitro Inhibitory Activity of CBR-5884**

Parameter	Target/Organism	Value	Notes
Ki	C. albicans Cho1	1,550 ± 245.6 nM	Competitive inhibition with L-serine.
MIC	C. albicans SC5314	125 - 250 µM	Fungistatic effect observed. Value is dependent on the growth medium used.
MIC	C. albicans (other isolates)	Variable (µM)	Inhibition is not strain-specific, with activity shown against multiple clinical isolates.

Ki: Inhibition constant; MIC: Minimum Inhibitory Concentration.

**Table 2: Comparative Inhibitory Concentrations**

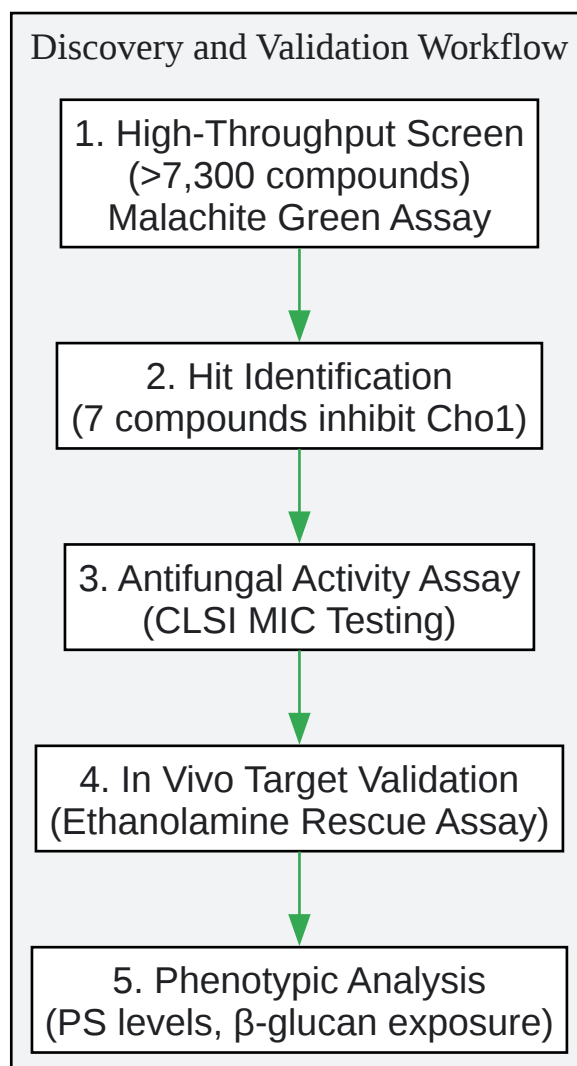
Compound	Primary Target (Fungal)	Primary Target (Human)	IC50 (Human Target)
CBR-5884	Phosphatidylserine Synthase (Cho1)	Phosphoglycerate Dehydrogenase (PHGDH)	33 µM

IC50: Half-maximal inhibitory concentration.

## Experimental Protocols

The discovery of **CBR-5884**'s antifungal properties was the result of a systematic, target-based screening and validation process.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Experimental workflow for identifying **CBR-5884** as a Cho1 inhibitor.

### A. High-Throughput Screening for Cho1 Inhibitors

A non-radioactive, in vitro nucleotidase-coupled malachite green-based assay was developed to screen a library of over 7,300 small molecules for inhibitors of purified *C. albicans* Cho1.

- Principle: The assay indirectly measures Cho1 activity by detecting the production of cytidine monophosphate (CMP), a byproduct of the PS synthesis reaction. Released CMP is hydrolyzed by a nucleotidase, liberating inorganic phosphate. This free phosphate then reacts with a malachite green molybdate reagent to form a colored complex, which is quantified by measuring absorbance at ~630 nm.
- Protocol Outline:
  - Purified, tag-free hexameric Cho1 protein is incubated with the substrates CDP-DAG and L-serine in a 384-well plate format.
  - Test compounds (from a repurposing library) and controls are added to the reaction wells.
  - A nucleotidase is included in the reaction mixture to convert the CMP byproduct to free phosphate.
  - After incubation, the malachite green reagent is added.
  - The absorbance is read at ~630 nm. A decrease in signal compared to DMSO controls indicates inhibition of Cho1.

## B. Minimum Inhibitory Concentration (MIC) Determination

The antifungal activity of **CBR-5884** against live *C. albicans* cells was determined using the broth microdilution method, following the standard guidelines from the Clinical & Laboratory Standards Institute (CLSI).

- Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
- Protocol Outline:
  - *C. albicans* strains (e.g., SC5314 and other clinical isolates) are grown and diluted in standardized media (e.g., RPMI MOPS, pH 7.0).
  - Two-fold serial dilutions of **CBR-5884** are prepared in a 96-well microtiter plate.

- The standardized fungal inoculum is added to each well.
- Plates are incubated at 37°C for 48 hours.
- The MIC is determined as the lowest drug concentration at which there is no visible fungal growth. The effect was found to be fungistatic for **CBR-5884**.

## C. In Vivo Phenotypic Assays

To confirm that **CBR-5884** inhibits Cho1 within living fungal cells, phenotypes consistent with a *cho1ΔΔ* mutant were assessed.

- **Ethanolamine Rescue Assay:** The growth inhibition caused by **CBR-5884** could be significantly rescued by supplementing the growth medium with ethanolamine. This is a key indicator of on-target activity, as ethanolamine allows for the synthesis of phosphatidylethanolamine (PE) via the Kennedy pathway, bypassing the requirement for de novo PS synthesis.
- **β(1,3)-Glucan Exposure:** Treatment of wild-type *C. albicans* with 170 μM **CBR-5884** led to a significant increase in the exposure of cell wall β(1,3)-glucan. This "unmasking" of glucan is a known phenotype of *cho1ΔΔ* mutants and is linked to defects in cell wall integrity.

## Conclusion and Future Directions

**CBR-5884** represents a novel and promising lead compound for the development of a new class of antifungal agents. Its specific inhibition of the fungal-specific enzyme Cho1 provides a clear mechanism of action with a high potential for selective toxicity. The fungistatic activity and the demonstrated on-target effects in cellular assays validate Cho1 as a druggable target.

Future research and development should focus on:

- **Lead Optimization:** Improving the potency and solubility of **CBR-5884** through medicinal chemistry to achieve lower MIC values.
- **Spectrum of Activity:** Evaluating the efficacy of **CBR-5884** and its derivatives against a broader range of pathogenic fungi, including other *Candida* species and *Cryptococcus neoformans*.

- In Vivo Efficacy: Assessing the performance of optimized compounds in animal models of systemic and mucosal fungal infections.
- Resistance Studies: Investigating the potential for and mechanisms of resistance development to this new class of antifungal agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [CBR-5884: A Novel Antifungal Agent Targeting Phosphatidylserine Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668693#cbr-5884-potential-as-an-antifungal-agent]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)